"4-(1,3-Thiazol-2-yl)piperidine dihydrochloride" chemical properties
"4-(1,3-Thiazol-2-yl)piperidine dihydrochloride" chemical properties
An In-depth Technical Guide to 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride: Properties, Synthesis, and Applications
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount. The convergence of specific heterocyclic systems within a single molecule often yields synergistic effects, unlocking novel pharmacological profiles. This guide focuses on 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride, a compound that marries the therapeutic potential of the thiazole ring with the versatile piperidine moiety. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This document is structured to provide a causal understanding of the compound's behavior, its synthesis, and its potential, grounded in established chemical principles and supported by authoritative references. We will explore not just what its properties are, but why they are relevant to the researcher in a drug development context.
Section 1: Core Molecular Profile
4-(1,3-Thiazol-2-yl)piperidine dihydrochloride is a heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its structure is characterized by a piperidine ring substituted at the 4-position with a 1,3-thiazole ring. The dihydrochloride salt form enhances its solubility in aqueous media, a critical attribute for biological testing and formulation.
The thiazole ring is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities, including anticancer and antimicrobial properties.[1] The piperidine scaffold is also ubiquitous in pharmaceuticals, often used to improve physicochemical properties and to interact with specific biological targets.[2] The combination of these two rings suggests a molecule with significant potential for modulation of various biological pathways.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride |
| CAS Number | 102053-61-0 |
| Molecular Formula | C₈H₁₄Cl₂N₂S |
| Molecular Weight | 241.18 g/mol |
| Canonical SMILES | C1CN(CCC1C2=NC=CS2)Cl.Cl |
Section 2: Physicochemical and Safety Characteristics
Understanding the physical properties and safety profile of a compound is a non-negotiable prerequisite for its effective use in a research setting. The dihydrochloride salt form significantly influences these characteristics.
Physicochemical Data Summary
| Property | Value/Description | Rationale and Implications |
| Appearance | White to off-white solid/powder. | Typical for hydrochloride salts of organic amines. |
| Melting Point | >200 °C (decomposes) | High melting point is characteristic of ionic salts. Decomposition indicates thermal instability at elevated temperatures. |
| Solubility | Soluble in water and methanol.[3] | The hydrochloride salt form drastically increases aqueous solubility compared to the free base, which is essential for creating stock solutions for biological assays. |
| Stability | Store in a cool, dry, well-ventilated place away from incompatible substances. Keep container tightly closed.[4][5] | Hygroscopic nature is common for salts. Proper storage prevents degradation from moisture and atmospheric contaminants. |
Safety and Handling Protocol
As a dihydrochloride salt, the compound is acidic and requires careful handling. The safety profile is informed by data on related heterocyclic and piperidine-based compounds.
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Hazard Classification: Causes skin and serious eye irritation.[4][6] May be harmful if swallowed.[3][6]
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[4] Handling should be performed in a chemical fume hood to avoid inhalation of dust.[7]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.[6] If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4][6]
-
Ingestion: If swallowed, rinse mouth and immediately call a poison center or physician.[6]
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[3]
Section 3: Synthesis and Mechanistic Logic
The synthesis of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride typically involves a multi-step process. The core principle is the formation of the thiazole ring via a Hantzsch-type synthesis or a related cyclization reaction, followed by manipulation of the piperidine nitrogen.
Conceptual Synthesis Workflow
The logical flow for synthesizing the target compound involves creating the key C-S and C-N bonds of the thiazole ring and ensuring the piperidine ring is appropriately protected and deprotected.
Caption: A plausible synthetic route for 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride.
Detailed Synthesis Protocol
This protocol is a representative method based on standard organic chemistry transformations for constructing thiazole and piperidine derivatives.[8][9][10]
Objective: To synthesize 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride.
Step 1: Thionation of the Amide
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To a stirred solution of 1-Boc-4-piperidinecarboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude product (1-Boc-piperidine-4-carbothioamide) by column chromatography on silica gel.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve the purified thioamide (1.0 eq) from Step 1 in ethanol.
-
Add 2-bromo-1,1-diethoxyethane (1.1 eq) to the solution.
-
Heat the mixture to reflux for 8-12 hours, again monitoring by TLC.
-
After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-(Thiazol-2-yl)-1-Boc-piperidine.
Step 3: Boc Deprotection and Salt Formation
-
Dissolve the product from Step 2 in a minimal amount of anhydrous 1,4-dioxane.
-
Cool the solution in an ice bath (0 °C).
-
Slowly bubble dry hydrogen chloride gas through the solution or add a 4M solution of HCl in dioxane (approx. 3.0 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
A precipitate will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride, as a solid.
Characterization: The final product should be characterized by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[11]
Section 4: Relevance in Drug Discovery and Development
The structural motifs within 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride are associated with a wide range of biological activities, making it a compound of high interest for screening and lead optimization.
The Pharmacological Significance of the Scaffold
The thiazole nucleus is a cornerstone in medicinal chemistry, found in drugs with anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][12] The piperidine ring is frequently incorporated into centrally active agents and other drugs to enhance binding, improve pharmacokinetics, and modulate solubility.[2] The combination in this specific scaffold presents a logical starting point for exploring multiple therapeutic areas.
Caption: Logical relationship between the molecular scaffold and its potential applications.
Application in Biological Screening: A Protocol Example
To assess the potential of this compound, a primary in vitro screening assay is necessary. The following protocol outlines a standard cytotoxicity assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride against a human cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Test compound stock solution (10 mM in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (cell culture grade)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (media with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
This workflow provides a reliable method to quantify the compound's cytotoxic potential, a first step in evaluating its utility as a potential anticancer agent.[12]
References
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Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023). Letters in Applied NanoBioScience, 13(1), 19. [Link]
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Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity. (n.d.). Der Pharma Chemica. [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). Molecules, 26(13), 3975. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6433. [Link]
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Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. (2019). ResearchGate. [Link]
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Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). European Journal of Medicinal Chemistry, 281, 117023. [Link]
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Safety Data Sheet: Piperidine. (2025). Carl ROTH. [Link]
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Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. (2025). Scholars Middle East Publishers. [Link]
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Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (2026). ResearchGate. [Link]
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Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2021). RSC Advances, 11(52), 32938-32954. [Link]
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4-(1,3,4-Thiadiazol-2-yl)piperidine. (n.d.). PubChem. [Link]
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4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. (2010). Bioorganic & Medicinal Chemistry Letters, 20(9), 2785-2789. [Link]
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Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG. [Link]
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